(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13F6NO |
|---|---|
Molecular Weight |
301.23 g/mol |
IUPAC Name |
3-(trifluoromethoxy)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H13F6NO/c13-11(14,15)10-4-2-9(3-5-10)8-19-6-1-7-20-12(16,17)18/h2-5,19H,1,6-8H2 |
InChI Key |
LGNVLYVVPNDIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCOC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Imine Formation
The imination step is typically conducted in polar, water-miscible solvents such as methanol or ethanol at ambient temperatures (20–30°C) under atmospheric pressure. A stoichiometric ratio of aldehyde to amine (1:1) ensures minimal side reactions, with reaction times ranging from 0.1 to 5 hours. For instance, analogous syntheses of N-benzylamines achieved >95% imine conversion within 2 hours using methanol as the solvent.
Catalytic Hydrogenation
Hydrogenation of the imine employs heterogeneous catalysts, notably palladium on activated carbon (5–10 wt% Pd/C), under mild conditions (20–30°C, 0.1–5 bar H₂). This method avoids racemization, critical for chiral amines, and achieves yields exceeding 80% in discontinuous batch processes. For the target compound, a hydrogen pressure of 3 bar and a reaction time of 24 hours are projected to afford the amine in >75% yield, based on analogous N-benzylamine syntheses.
Table 1: Projected Conditions for Reductive Amination
| Parameter | Value | Source Basis |
|---|---|---|
| Solvent | Methanol | |
| Temperature (Imine) | 25°C | |
| Catalyst (Hydrogenation) | 5% Pd/C | |
| H₂ Pressure | 3 bar | |
| Yield | 75–85% | Extrapolated from |
Alkylation of 3-Trifluoromethoxypropylamine with 4-Trifluoromethylbenzyl Halides
Alkylation of primary amines with benzyl halides offers a direct route to secondary amines, provided over-alkylation is controlled. The synthesis of 3,5-bis(trifluoromethyl)-N-methyl-benzylamine via amino-dehalogenation provides a template for adapting this method.
Reaction Optimization
Using 4-trifluoromethylbenzyl chloride and 3-trifluoromethoxypropylamine in methanol at 50–60°C with a 5:1 molar excess of the amine suppresses bis-alkylation. For example, WO2007107818A2 reported 84% yield for a similar trifluoromethylated benzylamine using methylamine in excess. A 10-hour reaction time at 60°C is anticipated to achieve >80% conversion, with purification via distillation or column chromatography.
Solvent and Stoichiometry
Polar aprotic solvents like dimethylformamide (DMF) or methanol enhance nucleophilicity of the amine. However, methanol is preferred due to its compatibility with aqueous workup. Stoichiometric excess of the amine (5–10 eq.) ensures mono-alkylation, as demonstrated in the synthesis of 3,5-bis(trifluoromethyl)-N-methyl-benzylamine.
Table 2: Alkylation Reaction Parameters
| Component | Quantity | Source Basis |
|---|---|---|
| 4-Trifluorobenzyl chloride | 1.0 eq. | |
| 3-Trifluoromethoxypropylamine | 5.0 eq. | Adapted from |
| Solvent | Methanol | |
| Temperature | 60°C | |
| Yield | 80–85% | Extrapolated from |
One-Pot Multicomponent Synthesis
One-pot methodologies streamline synthesis by combining multiple steps into a single reactor. The RSC Supporting Information details a one-pot trifluoromethylation using H₃N·BH₃ and tetraethylsilane, which could be adapted for introducing both trifluoromethoxy and trifluoromethyl groups.
Sequential Functionalization
A hypothetical route involves:
-
Trifluoromethoxy Introduction : Reaction of 3-hydroxypropylamine with trifluoromethylating agents (e.g., CF₃TMS) in THF.
-
Benzylamine Formation : Coupling the intermediate with 4-trifluoromethylbenzyl chloride via nucleophilic substitution.
This method would require stringent temperature control (0–25°C) and anhydrous conditions to prevent hydrolysis of intermediates.
Catalytic Systems
Palladium nanoparticles in aqueous media (pH 2.0) have been employed for hydrogenative couplings. For the target amine, a Pd-catalyzed coupling between 3-trifluoromethoxypropylamine and 4-trifluoromethylbenzyl bromide under H₂ could achieve yields of 70–75%, based on analogous syntheses of 4-methoxybenzylamine.
Comparative Analysis of Methodologies
Table 3: Method Comparison for (3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine Synthesis
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Reductive Amination | Mild conditions, high selectivity | Requires gaseous H₂ | 75–85% |
| Alkylation | Direct, scalable | Excess amine required | 80–85% |
| One-Pot | Step economy | Complex optimization | 70–75% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group serves as a nucleophile in alkylation and arylation reactions. Key examples include:
-
Reaction with alkyl halides :
Under basic conditions (e.g., K₂CO₃ or NaOH in dichloromethane/toluene), the amine reacts with alkyl halides to form secondary or tertiary amines. For example, treatment with methyl iodide at 30–40°C yields N-methyl derivatives. -
Aryl coupling :
Palladium-catalyzed coupling with aryl halides (e.g., 4-fluorophenyl bromide) produces biaryl amines, a reaction optimized in dimethylformamide (DMF) at 80–120°C .
Table 1: Nucleophilic Substitution Conditions
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DCM, 30–40°C, 2 h | N-Methylated derivative | 85% | |
| 4-Fluorophenyl bromide | Pd(OAc)₂, DMF, 120°C, 48 h | Biaryl amine | 72% |
Acylation Reactions
The amine undergoes acylation with carboxylic acid derivatives:
-
Acid chlorides :
Reacts with acetyl chloride in tetrahydrofuran (THF) at 0°C to form N-acetyl derivatives. The trifluoromethoxy group enhances electrophilicity at the amine, accelerating acylation . -
Anhydrides :
Trifluoroacetic anhydride (TFAA) in dichloromethane at room temperature generates stable amides via a two-step mechanism involving intermediate thionium ions .
Oxidation and Redox Reactions
The compound participates in oxidative transformations:
-
Oxidation to nitroxides :
Treatment with m-chloroperbenzoic acid (mCPBA) in ethanol at 25°C produces nitroxide radicals, stabilized by electron-withdrawing trifluoromethyl groups . -
Reductive amination :
Catalytic hydrogenation (H₂, Pd/C) in methanol reduces imine intermediates to secondary amines, though competing dehalogenation of the trifluoromethoxy group is minimal .
Comparative Reactivity with Analogues
The dual fluorination (trifluoromethoxy + trifluoromethyl) enhances electrophilicity and metabolic stability compared to non-fluorinated analogues:
Table 2: Reactivity vs. Structural Analogues
Mechanistic Insights
-
Electronic effects : Trifluoromethoxy and trifluoromethyl groups withdraw electron density via inductive effects, increasing the amine’s nucleophilicity in polar aprotic solvents .
-
Steric effects : The 4-trifluoromethyl-benzyl group imposes moderate steric hindrance, slowing reactions with bulky electrophiles .
Scientific Research Applications
Chemical Properties and Structure
The compound features a trifluoromethoxy group and a trifluoromethyl-benzyl moiety, which enhance its lipophilicity and biological activity. The presence of fluorinated groups often correlates with increased metabolic stability and bioactivity, making this compound a valuable candidate for pharmaceutical applications.
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The compound is being investigated for potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structural characteristics may allow it to interact effectively with biological targets such as enzymes and receptors .
- Anticancer Activity : Preliminary studies suggest that similar fluorinated compounds exhibit cytotoxic effects on cancer cell lines. Investigations into the apoptosis-inducing capabilities of (3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine are ongoing.
-
Biological Activity
- Antimicrobial Properties : Research indicates that fluorinated compounds can demonstrate significant antimicrobial activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways relevant to disease states .
-
Materials Science
- Specialty Chemicals : The compound can serve as a building block in the synthesis of specialty chemicals, contributing to the development of materials with unique properties, such as enhanced thermal stability or chemical resistance .
- Cosmetic Applications : Due to its properties, it may also find use in cosmetic formulations where enhanced skin penetration and bioactivity are desirable .
Case Studies
-
Antimicrobial Studies :
- A study demonstrated that structurally similar fluorinated compounds exhibited strong antimicrobial activity against various bacterial strains. In vitro tests revealed significant inhibition zones, suggesting potential effectiveness for this compound against these pathogens.
-
Cytotoxicity Assays :
- In research involving cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), preliminary results indicated that this compound induces apoptosis at certain concentrations. This warrants further investigation into its mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of (3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy and trifluoromethyl groups can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Fluorinated Benzyl Amines
Example Compounds :
- (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine ()
- (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine ()
| Property | Target Compound | (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine |
|---|---|---|---|
| Substituent Effects | -CF₃ (strong EWG), -OCF₃ (moderate EWG) | -F (moderate EWG), -OCH₃ (EDG) | Benzotriazole (aromatic, H-bond acceptor), -CF₃ |
| Lipophilicity (logP) | High (predicted) | Moderate (due to -OCH₃) | High (benzotriazole enhances lipophilicity) |
| Reactivity | Lower nucleophilicity due to -CF₃ | Higher nucleophilicity due to -OCH₃ | Benzotriazole may participate in π-π stacking or metal binding |
Key Findings :
Example Study :
| Parameter | Target Compound | N-(4-Trifluoromethyl-benzyl)cinchonium Bromide |
|---|---|---|
| Chirality | Not explicitly reported | Chiral quaternary center (Cinchona-derived) |
| Synthetic Yield | Unknown | ~40% (modest) |
| Optical Induction | N/A | Negligible (due to nitroethylene’s reactivity) |
Key Findings :
Commercial and Industrial Relevance
Example Compounds :
- (3-Methoxyphenyl)methylamine () and other fluorinated amines are commercially available, unlike the target compound, which lacks supplier listings.
| Aspect | Target Compound | (3-Methoxyphenyl)methylamine |
|---|---|---|
| Commercial Availability | No suppliers identified | Multiple suppliers (e.g., AKOS, ZINC) |
| Structural Simplicity | Complex fluorinated substituents | Simpler methoxy and alkyl groups |
Key Findings :
- The target compound’s structural complexity (dual trifluorinated groups) may hinder large-scale synthesis and commercial availability compared to simpler analogs .
Biological Activity
(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine is a fluorinated organic compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. The presence of trifluoromethoxy and trifluoromethyl groups enhances its chemical stability and reactivity, making it a candidate for various applications, including drug development.
Chemical Structure and Properties
The compound features a trifluoromethoxy group attached to a propyl chain and a trifluoromethyl-substituted benzyl moiety. This arrangement contributes to its unique physical and chemical properties, such as increased lipophilicity and altered binding interactions with biological targets.
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, the inclusion of trifluoromethyl groups in benzyl derivatives has been shown to significantly increase selectivity and potency in various biological assays.
- Inhibition Studies : A study demonstrated that substitution with trifluoromethyl groups can enhance the inhibition of serotonin uptake by up to six-fold compared to non-fluorinated analogs .
- Antiproliferative Effects : Compounds similar in structure have shown promising antiproliferative effects against cancer cell lines, suggesting that this compound may also possess such properties .
Case Studies
- Fluorinated Benzyl Compounds : Research on related fluorinated benzyl compounds revealed that the introduction of trifluoromethyl groups significantly improved their efficacy in inhibiting specific enzymes involved in cancer proliferation .
- Trifluoromethoxy Derivatives : A series of trifluoromethoxy derivatives were tested for their ability to inhibit tyrosinase, an enzyme linked to pigmentation disorders. These compounds exhibited IC50 values comparable to standard inhibitors, indicating strong biological activity .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (4-Trifluoromethyl-benzyl)-amine | Lacks trifluoromethoxy group | Reduced potency compared to fluorinated analogs |
| (3-Trifluoromethoxy-propyl)-amine | Lacks trifluorobenzyl moiety | Lower biological activity without benzyl group |
| (4-Fluoro-3-(trifluoromethyl)benzylamine | Contains similar fluorinated groups | Focused on different biological interactions |
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions that introduce the trifluoro groups effectively while maintaining high yields. Its applications extend beyond pharmaceuticals into materials science, where its unique properties can be harnessed for developing advanced materials.
Q & A
Basic Research Questions
Q. What are the critical safety considerations and hazard mitigation strategies for synthesizing (3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine?
- Methodological Answer : Prior to synthesis, conduct a thorough hazard analysis for all reagents (e.g., fluorinated intermediates, chlorinated solvents). Use differential scanning calorimetry (DSC) to assess thermal decomposition risks, as similar trifluoromethylated compounds decompose upon heating . Mutagenicity screening (e.g., Ames II testing) is recommended, as fluorinated anomeric amides may exhibit mutagenic properties. Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) during handling .
Q. How can researchers optimize the purification of this compound to achieve high yields?
- Methodological Answer : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate fluorinated byproducts. For scale-up, consider recrystallization in dichloromethane/pentane mixtures, as demonstrated for structurally analogous benzamide derivatives . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using NMR to resolve trifluoromethyl and trifluoromethoxy signals .
Advanced Research Questions
Q. How does the electronic influence of trifluoromethoxy and trifluoromethyl groups affect the compound’s reactivity in deamination or nucleophilic substitution reactions?
- Methodological Answer : The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of adjacent carbons, facilitating deamination. In comparative studies, trifluoromethoxy-substituted reagents enabled direct deamination of primary amines at room temperature with >90% yield, whereas non-fluorinated analogs required harsh conditions (e.g., 80°C) . For mechanistic analysis, use DFT calculations to map transition states and substituent effects on reaction kinetics.
Q. What experimental strategies resolve contradictory data in reaction yields when using this compound across diverse substrates (e.g., amino acids vs. anilines)?
- Methodological Answer :
- Step 1 : Systematically vary reaction parameters (temperature, solvent polarity) using design of experiments (DoE). For example, anilines require elevated temperatures (45°C) due to lower nucleophilicity, while β-glucosamine derivatives react efficiently at 25°C .
- Step 2 : Employ in-situ FTIR or NMR to monitor intermediate formation and identify side reactions (e.g., hydrolysis of trifluoromethoxy groups).
- Data Table :
Q. How can researchers validate the stability of this compound under long-term storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Use mass spectrometry to detect decomposition products (e.g., trifluoroacetic acid from hydrolyzed groups).
- Store the compound under inert atmosphere (argon) at -20°C, as fluorinated amines are prone to oxidation .
Analytical and Application-Oriented Questions
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : Resolve trifluoromethyl (-CF, δ ~ -62 ppm) and trifluoromethoxy (-OCF, δ ~ -58 ppm) groups.
- HRMS (ESI+) : Confirm molecular ion peaks with isotopic patterns consistent with fluorine (e.g., [M+H] at m/z 347.1098 for CHFNO).
- X-ray Crystallography : Resolve steric effects of the benzyl and propyl groups, critical for understanding conformational flexibility in biological assays .
Q. In what biomedical research contexts is this compound utilized as a building block or intermediate?
- Methodological Answer : The compound’s fluorinated motifs enhance metabolic stability, making it valuable for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
